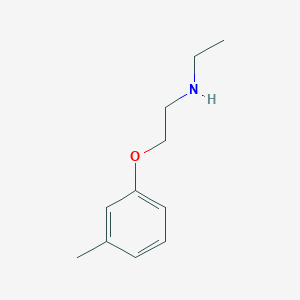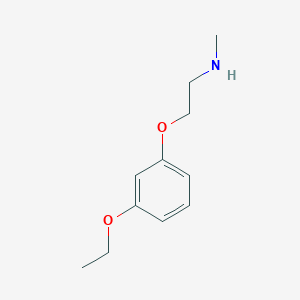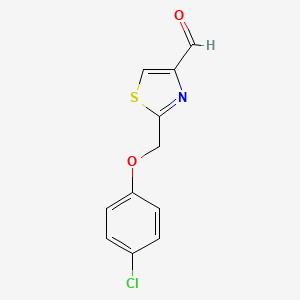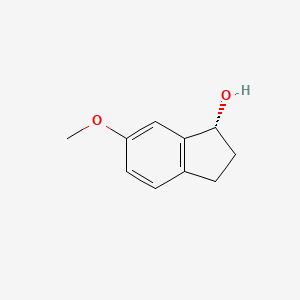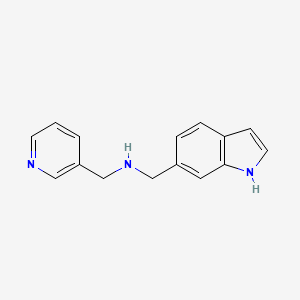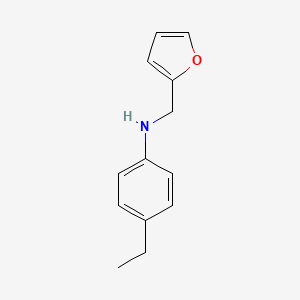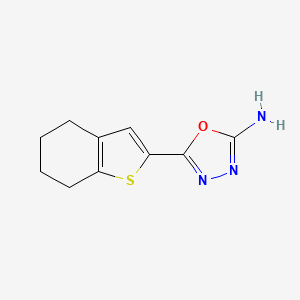
5-(4,5,6,7-Tétrahydro-1-benzothiophén-2-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La structure centrale de 5-(4,5,6,7-Tétrahydro-1-benzothiophén-2-yl)-1,3,4-oxadiazol-2-amine a été associée à des propriétés anticancéreuses significatives. Les dérivés du tétrahydro-1-benzothiophène ont montré des effets inhibiteurs élevés contre diverses lignées de cellules tumorales humaines, notamment l'adénocarcinome mammaire (MCF-7), le cancer du poumon non à petites cellules (NCI-H460) et le glioblastome humain (SF-268) . La modification de ce composé pourrait conduire au développement d'agents anticancéreux puissants.
Inhibition enzymatique
Les thiophènes et leurs dérivés sont connus pour être des inhibiteurs sélectifs des protéines kinases. Un composé tricyclique apparenté au tétrahydro-1-benzothiophène a été identifié avec une inhibition enzymatique IC50 de 2,6 μM, indiquant un potentiel en tant qu'agent thérapeutique . Des recherches supplémentaires sur les capacités d'inhibition enzymatique de This compound pourraient fournir des informations précieuses.
Découverte de médicaments
La capacité du composé à être modifié aux positions 2 et 3 du noyau benzothiophène permet de modifier l'environnement électronique, affectant la lipophilie et potentiellement le profil pharmacologique des molécules . Cela en fait un échafaudage précieux dans la découverte de médicaments, en particulier dans la recherche de nouveaux agents anticancéreux.
Pharmacodynamique
Bien que des données pharmacodynamiques spécifiques pour This compound ne soient pas facilement disponibles, l'étude de ses interactions avec les systèmes biologiques pourrait fournir des informations sur son mécanisme d'action et son potentiel thérapeutique .
Réactivité chimique
La réactivité du composé envers divers réactifs chimiques a été étudiée, conduisant à la synthèse de nouveaux dérivés hétérocycliques . Comprendre sa réactivité chimique est crucial pour le développement de nouveaux médicaments et matériaux.
Conception d'agents antitumoraux
Les efforts pour concevoir de nouveaux agents antitumoraux se sont concentrés sur le schéma de substitution aux positions 2 et 3 du pharmacophore thiophène. Le composé en question pourrait servir de point de départ pour la synthèse de molécules présentant une activité antitumorale améliorée .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 10 .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cell signaling and growth .
Result of Action
Similar compounds have been found to exhibit inhibitory effects towards tumor cell lines .
Analyse Biochimique
Biochemical Properties
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial in regulating cellular processes such as cell growth and differentiation . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to altered cellular signaling pathways, making the compound a potential candidate for therapeutic applications.
Cellular Effects
The effects of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, the compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation. This is achieved through the induction of apoptosis, a programmed cell death mechanism, which is often dysregulated in cancer cells. Additionally, the compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors . For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Under certain conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic pathways, thereby impacting overall cellular function.
Transport and Distribution
The transport and distribution of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components, which can affect its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors. These subcellular localizations are essential for the compound’s biological effects and therapeutic potential.
Propriétés
IUPAC Name |
5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)8-5-6-3-1-2-4-7(6)15-8/h5H,1-4H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUQAUPFODNGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


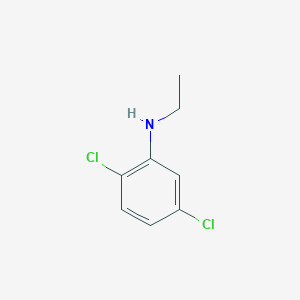
![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)
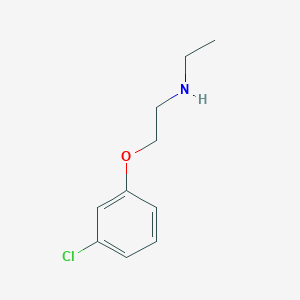
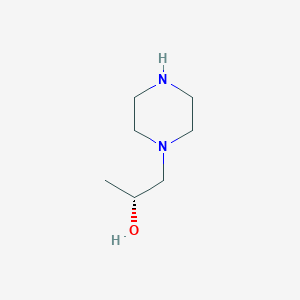
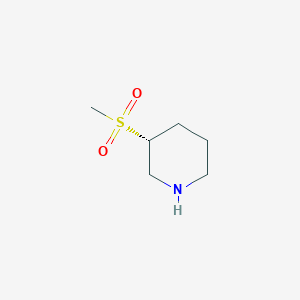
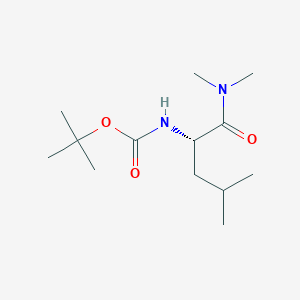
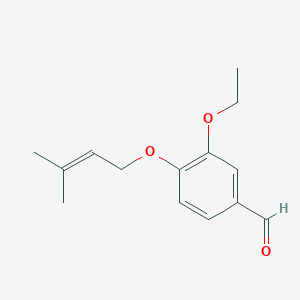
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1416276.png)
